

# Part 1: [225Ac]-FPI-2068 Targeted Alpha Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OAT-2068  
Cat. No.: B609702

[Get Quote](#)

[225Ac]-FPI-2068 is a novel radioimmunoconjugate being investigated for the treatment of solid tumors. It comprises a bispecific antibody (FPI-2053) that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide Actinium-225.[1][2]

## Application Notes

[225Ac]-FPI-2068 is under investigation for patients with advanced solid tumors that co-express EGFR and cMET, including head and neck squamous cell carcinoma, non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[3] The therapeutic rationale is to deliver a potent, localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy in xenograft models, with single doses leading to sustained tumor regression.[1][2][4] A Phase 1 clinical trial (NCT06147037) is currently evaluating the safety, tolerability, and preliminary efficacy of [225Ac]-FPI-2068 in humans.[5][6][7][8]

## Treatment Regimen for Chronic Studies (Clinical)

The chronic study design for [225Ac]-FPI-2068 in the Phase 1 clinical trial involves a multi-cycle treatment period followed by a long-term follow-up.

| Parameter                | Description                                                       | Reference |
|--------------------------|-------------------------------------------------------------------|-----------|
| Drug                     | [225Ac]-FPI-2068                                                  | [5]       |
| Route of Administration  | Intravenous (IV)                                                  | [5]       |
| Dosing Schedule          | Every 56 days                                                     | [5]       |
| Number of Cycles         | Up to 3 cycles                                                    | [5]       |
| Long-term Follow-up      | Every 3 months for 2 years,<br>then every 6 months for 3<br>years | [5]       |
| Total Follow-up Duration | Up to 5 years post-final<br>administration                        | [5]       |

## Experimental Protocols

### Preclinical In Vivo Efficacy Studies

- Objective: To determine the anti-tumor activity of a single dose of [225Ac]-FPI-2068 in tumor-bearing mice.
- Animal Models: Xenograft models using human cancer cell lines such as HT29 (colorectal) and H441 (lung).[1][2]
- Procedure:
  - Tumor cells are implanted into immunocompromised mice.
  - Once tumors reach a specified size, a single intravenous dose of [225Ac]-FPI-2068 is administered.
  - Dose ranges explored in preclinical studies include 92.5 to 740 kBq/kg.[1][2]
  - Tumor volume and body weight are monitored regularly.
  - Sustained tumor regression for over 28 days was observed at doses of 370 kBq/kg and 740 kBq/kg.[1][2]

- At the end of the study, tumors may be excised for immunoblot analysis to assess DNA damage response and apoptosis pathways.[1][2]

Clinical Protocol for Phase 1 Study (NCT06147037)

- Objective: To evaluate the safety, tolerability, dosimetry, biodistribution, and pharmacokinetics of [225Ac]-FPI-2068.[5][6][7][8]
- Study Design: Open-label, dose-escalation study in adult patients with advanced solid tumors.[5][6][7][8]
- Procedure:
  - Patients with histologically confirmed advanced solid tumors who have progressed on standard therapy are enrolled.[5]
  - The study consists of two parts: Part A for optimizing the dose of the unconjugated antibody FPI-2053, and Part B for the dose escalation of [225Ac]-FPI-2068.[5][7][8]
  - [225Ac]-FPI-2068 is administered intravenously every 56 days for up to 3 cycles.[5]
  - Tumor assessments are performed every 8 weeks.[5][8]
  - Pharmacokinetic parameters (clearance, AUC, Cmax, half-life) are measured.[5][8]
  - Patients are monitored for adverse events and enter a long-term follow-up period after the treatment phase.[5]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of [225Ac]-FPI-2068.

[Click to download full resolution via product page](#)

Caption: Clinical trial workflow for [225Ac]-FPI-2068.

## Part 2: OAT-2068 and the Chitotriosidase Inhibitor OATD-01

**OAT-2068** is identified as a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1). [9] Pharmacokinetic data from single-dose studies in mice are available, but details of chronic treatment regimens have not been published.[9]

However, another chitotriosidase inhibitor, OATD-01, has been evaluated in preclinical chronic disease models and has advanced to clinical trials. The study of OATD-01 can serve as a proxy for understanding a potential chronic treatment regimen for a CHIT1 inhibitor.

### Application Notes for CHIT1 Inhibitors

Chitotriosidase (CHIT1) is an enzyme implicated in the pathology of fibrotic and inflammatory diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[10][11] Inhibition of CHIT1 is being explored as a therapeutic strategy to reduce inflammation and fibrosis.[10][11]

### Preclinical Treatment Regimen for OATD-01 (Chronic Study)

The following table summarizes the treatment regimen for OATD-01 in a preclinical model of bleomycin-induced pulmonary fibrosis.

| Parameter               | Description                                                                            | Reference                                  |
|-------------------------|----------------------------------------------------------------------------------------|--------------------------------------------|
| Drug                    | OATD-01                                                                                | [10]                                       |
| Animal Model            | Bleomycin-induced pulmonary fibrosis in mice                                           | [10]                                       |
| Route of Administration | Oral                                                                                   | [12]                                       |
| Dosing Schedule         | Daily                                                                                  | Inferred from therapeutic protocol context |
| Study Duration          | Chronic (specific duration not stated, but sufficient to assess anti-fibrotic effects) | [10]                                       |

## Experimental Protocol

### Bleomycin-Induced Pulmonary Fibrosis Model

- Objective: To evaluate the anti-fibrotic efficacy of the CHIT1 inhibitor OATD-01 in a mouse model of lung fibrosis.[10]
- Procedure:
  - Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.
  - A therapeutic protocol is initiated where mice receive daily oral doses of OATD-01.
  - The treatment continues for a specified duration to allow for the assessment of chronic effects.
  - At the end of the study, lungs are harvested for histological analysis (e.g., Ashcroft scoring) and measurement of soluble collagen to quantify the extent of fibrosis.[10]
  - The efficacy of OATD-01 is compared to a control group and potentially a standard-of-care treatment like pirfenidone.[10]

## Visualization



[Click to download full resolution via product page](#)

Caption: Signaling pathway for CHIT1 inhibition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [fusionpharma.com](http://fusionpharma.com) [fusionpharma.com]
- 3. [openmedscience.com](http://openmedscience.com) [openmedscience.com]

- 4. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. A Phase 1, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours [astrazenecaclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: [225Ac]-FPI-2068 Targeted Alpha Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609702#oat-2068-treatment-regimen-for-chronic-studies\]](https://www.benchchem.com/product/b609702#oat-2068-treatment-regimen-for-chronic-studies)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)